5-Chloro-7-methoxyspiro[chroman-2,4'-piperidin]-4-one
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Overview
Description
5-Chloro-7-methoxyspiro[chroman-2,4’-piperidin]-4-one is a synthetic organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-methoxyspiro[chroman-2,4’-piperidin]-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a chroman derivative, followed by the introduction of a piperidine ring through a spirocyclization reaction. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process. The purification of the final product is typically achieved through crystallization, distillation, or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-methoxyspiro[chroman-2,4’-piperidin]-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-Chloro-7-methoxyspiro[chroman-2,4’-piperidin]-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Chloro-7-methoxyspiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methoxyspiro[chroman-2,4’-piperidin]-4-one
- 7-Methoxyspiro[chroman-2,4’-piperidin]-4-one
Uniqueness
5-Chloro-7-methoxyspiro[chroman-2,4’-piperidin]-4-one is unique due to its specific substitution pattern and spiro structure, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
Properties
Molecular Formula |
C14H16ClNO3 |
---|---|
Molecular Weight |
281.73 g/mol |
IUPAC Name |
5-chloro-7-methoxyspiro[3H-chromene-2,4'-piperidine]-4-one |
InChI |
InChI=1S/C14H16ClNO3/c1-18-9-6-10(15)13-11(17)8-14(19-12(13)7-9)2-4-16-5-3-14/h6-7,16H,2-5,8H2,1H3 |
InChI Key |
ZHSDDXHVTUOJMK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=O)CC3(O2)CCNCC3)C(=C1)Cl |
Origin of Product |
United States |
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